molecular formula C15H25NO2 B4682778 5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one

5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one

Cat. No. B4682778
M. Wt: 251.36 g/mol
InChI Key: FYBWQOYLTXRONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one, commonly referred to as spiro-OMeTAD, is a small organic molecule that has gained significant attention in the scientific community due to its unique properties. Spiro-OMeTAD is a hole-transport material (HTM) that is widely used in the fabrication of perovskite solar cells and other optoelectronic devices.

Mechanism of Action

Spiro-OMeTAD acts as a hole-transport material by accepting holes from the perovskite layer and transporting them to the electrode. It does this by forming a charge-transfer complex with the perovskite layer, which facilitates the movement of holes. The exact mechanism of this process is still under investigation.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of spiro-OMeTAD. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of spiro-OMeTAD is its high hole mobility and stability, which makes it an ideal material for use in optoelectronic devices. However, it is also relatively expensive and difficult to synthesize, which limits its widespread use in research.

Future Directions

There are several potential future directions for research on spiro-OMeTAD. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of spiro-OMeTAD's potential use in biomedical applications, such as drug delivery and imaging. Finally, there is ongoing research on the development of new materials that can replace spiro-OMeTAD in optoelectronic devices, which could lead to more efficient and sustainable devices.

Scientific Research Applications

Spiro-OMeTAD has found widespread use in the fabrication of perovskite solar cells due to its high hole mobility and stability. It has also been used as a hole-transport material in other optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In addition, spiro-OMeTAD has been investigated for its potential use in catalysis and as a fluorescent probe for biomolecules.

properties

IUPAC Name

5-hydroxy-2-methylspiro[1,3,4a,5,6,7,8,8a-octahydroisoquinoline-4,2'-cyclohexane]-1'-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-16-9-11-5-4-6-12(17)14(11)15(10-16)8-3-2-7-13(15)18/h11-12,14,17H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBWQOYLTXRONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C2C3(C1)CCCCC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one
Reactant of Route 2
5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one
Reactant of Route 3
5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one
Reactant of Route 4
5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one
Reactant of Route 5
5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one
Reactant of Route 6
5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one

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